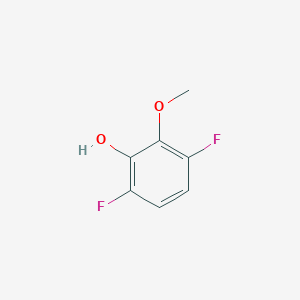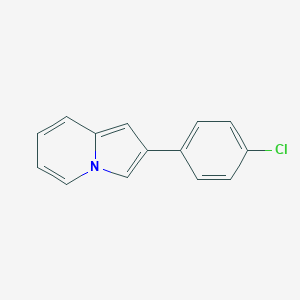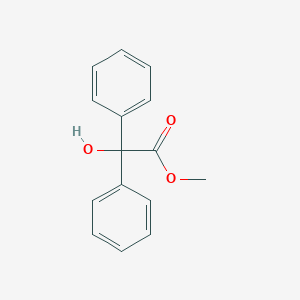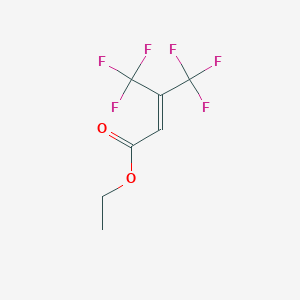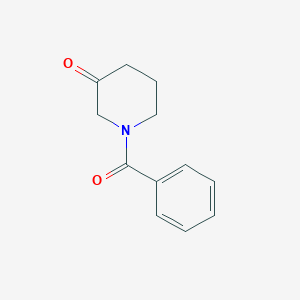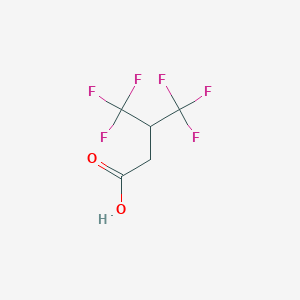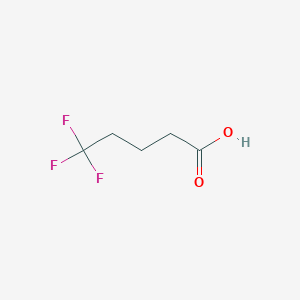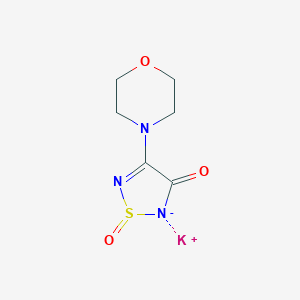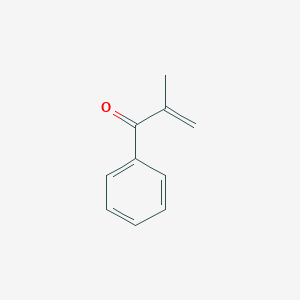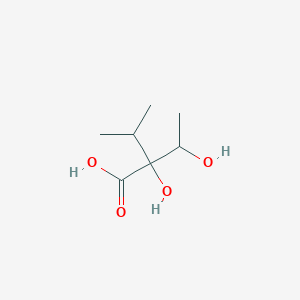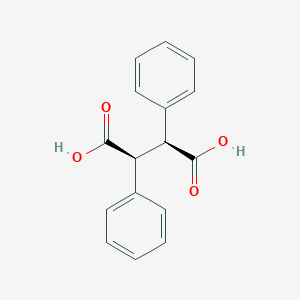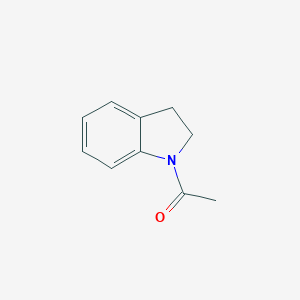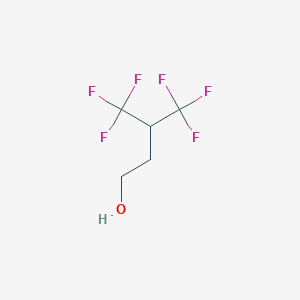
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step chemical processes, starting from basic building blocks to achieve the desired fluorinated structure. For instance, the synthesis of 2-(trifluoromethyl)butan-4-olides was reported through a three-step process beginning with a Wittig reaction using methyl 3,3,3-trifluoropyruvate as a starting material, demonstrating the complexity of synthesizing fluorinated compounds (Palecek, Kvíčala, & Paleta, 2002).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol often includes unique arrangements due to the presence of fluorine atoms. These structures can be elucidated using techniques like X-ray crystallography, as shown in studies of related trifluoromethylated compounds, revealing intricate details about inter- and intramolecular hydrogen bonding and the spatial orientation of fluorine atoms (Singh, Twamley, & Shreeve, 2001).
Chemical Reactions and Properties
Fluorinated compounds like 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol participate in various chemical reactions, owing to the reactivity of the fluorine atoms and the hydroxyl group. These reactions can include cyclocondensation and interactions with nucleophiles, as illustrated by the synthesis and reactivity studies of structurally related compounds (Flores et al., 2018).
Physical Properties Analysis
The physical properties of fluorinated compounds, including 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, such as melting points, boiling points, and solubility, are significantly influenced by the fluorine atoms. These properties are crucial for understanding the compound's behavior in different environments and potential applications. Studies on related fluorinated compounds provide insight into how fluorination affects physical characteristics, including density, phase transitions, and miscibility with water (Jin et al., 2008).
Wissenschaftliche Forschungsanwendungen
Gas Separations Using Ionic Liquid Membranes
Supported ionic liquid membranes (SILMs) have shown superior performance over standard polymers for gas separations such as CO2/N2 and CO2/CH4. Research has focused on establishing benchmarks for SILM performance and projecting upper limits based on the physical chemistry of room temperature ionic liquids (RTILs). This includes analysis of SILM permeabilities and selectivities for various gas pairs, with suggestions for future research directions aimed at improving separation performance through SILM functionalization and facilitated transport (Scovazzo, 2009).
Organic Light-Emitting Diodes (OLEDs)
The development of organic semiconductors for OLED devices has been significantly advanced through the design and synthesis of BODIPY-based materials. These materials have found applications as sensors, organic thin-film transistors, and organic photovoltaics, showing promise as 'metal-free' infrared emitters due to their structural versatility and aggregation-induced emission (AIE) properties (Squeo & Pasini, 2020).
Ethylene Dimerization and Alphabutol Optimization
Research in the production of Butene-1, a key co-monomer in polyethylene production, has explored the Alphabutol technology and ethylene dimerization techniques. The focus has been on enhancing selectivity and addressing operational issues like fouling during the chemical reaction process, indicating potential areas for technological improvements (Alenezi, Manan, & Zaidel, 2019).
Fluoroalkylation Reactions in Aqueous Media
The development of environment-friendly fluoroalkylation reactions, including trifluoromethylation, has been explored in aqueous media. This research highlights the progress in using water as a solvent or co-solvent to achieve mild and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules, addressing environmental concerns in organic synthesis (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Studies on the environmental biodegradability of polyfluoroalkyl chemicals, which can lead to persistent and toxic perfluoroalkyl acids (PFAAs), have been reviewed. This research assesses microbial degradation pathways, half-lives, and potential for defluorination, contributing to the understanding of the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSTTDILOTTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

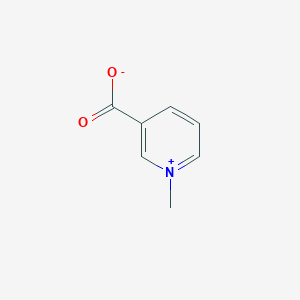
![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
